molecular formula C10H18O3 B6254200 methyl 3-(4-hydroxycyclohexyl)propanoate, Mixture of diastereomers CAS No. 5597-51-3

methyl 3-(4-hydroxycyclohexyl)propanoate, Mixture of diastereomers

Cat. No.: B6254200
CAS No.: 5597-51-3
M. Wt: 186.25 g/mol
InChI Key: HOBQLTVRMBTDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-hydroxycyclohexyl)propanoate is a cyclohexanol-derived ester characterized by a hydroxy-substituted cyclohexyl moiety and a methyl propanoate side chain. The compound exists as a mixture of diastereomers due to the stereochemical complexity of the cyclohexanol ring, which introduces multiple chiral centers.

The synthesis of this compound typically involves the intramolecular Schmidt reaction, as demonstrated in procedures using methyl 3-(2-oxocyclopentyl)propanoate as a precursor. Reductive steps with agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether yield the diastereomeric mixture with high efficiency (84–89% yield) . The product’s stereochemical heterogeneity necessitates chromatographic purification, highlighting challenges in isolating individual diastereomers for specific applications.

Properties

CAS No.

5597-51-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-(4-hydroxycyclohexyl)propanoate

InChI

InChI=1S/C10H18O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h8-9,11H,2-7H2,1H3

InChI Key

HOBQLTVRMBTDDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCC(CC1)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-hydroxycyclohexyl)propanoate typically involves the esterification of 3-(4-hydroxycyclohexyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The mixture of diastereomers is obtained due to the presence of chiral centers in the cyclohexyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxycyclohexyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-(4-oxocyclohexyl)propanoate.

    Reduction: 3-(4-hydroxycyclohexyl)propanol.

    Substitution: Methyl 3-(4-alkoxycyclohexyl)propanoate.

Scientific Research Applications

Methyl 3-(4-hydroxycyclohexyl)propanoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies involving the modification of biological molecules.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: As a precursor in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-hydroxycyclohexyl)propanoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can participate in hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

3,6'-Disinapoyl Sucrose

  • Structure: A sucrose derivative esterified with two (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-propenoic acid groups.
  • Applications : Widely used as a reference standard in pharmacological, food, and cosmetic research due to its antioxidant properties .
  • Key Difference: The carbohydrate backbone and conjugated double bonds contrast sharply with the cyclohexanol-based structure of methyl 3-(4-hydroxycyclohexyl)propanoate, leading to divergent solubility and stability profiles.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Functional Groups Synthesis Yield Applications Reference
Methyl 3-(4-hydroxycyclohexyl)propanoate Cyclohexanol-propanoate Hydroxycyclohexyl, methyl ester 84–89% Synthetic intermediate, pharmacology
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate Phenyl-propanoate Hydroxyimino, 4-hydroxyphenyl 42–65% Anticancer agent precursor
3,6'-Disinapoyl Sucrose Sucrose ester Dimethoxyphenylpropenoate N/A Antioxidant, reference standard
Methyl 2-(Cbz-amino)-3-(pyrrolidinyl)propanoate Peptide-propanoate Cbz, pyrrolidine 42% Peptide functionalization
Methyl 3-(2-iodophenyl)-2-(2-oxocyclohexyl)propanoate Iodophenyl-propanoate Iodophenyl, oxocyclohexyl 26–60% Cross-coupling precursor

Research Findings and Implications

  • Stereochemical Complexity: Methyl 3-(4-hydroxycyclohexyl)propanoate’s diastereomerism complicates isolation but offers diverse reactivity pathways, as seen in Schmidt reaction studies .
  • Biological Activity: Brominated analogues of Compound 4 exhibit superior cytotoxicity, suggesting that halogenation could enhance the bioactivity of methyl 3-(4-hydroxycyclohexyl)propanoate derivatives .
  • Industrial Relevance : The compound’s high synthetic yield and stability position it as a viable intermediate for fine chemicals, contrasting with peptide-based diastereomers requiring specialized handling .

Biological Activity

Methyl 3-(4-hydroxycyclohexyl)propanoate, a compound characterized by its mixture of diastereomers, has garnered attention in the scientific community for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Methyl 3-(4-hydroxycyclohexyl)propanoate features a cyclohexyl ring with a hydroxyl group and a propanoate moiety. The structural configuration of this compound contributes to its unique biological properties. The presence of the hydroxyl group enhances its reactivity and potential for interaction with various biological targets.

Biological Activity Overview

Research indicates that methyl 3-(4-hydroxycyclohexyl)propanoate exhibits several significant biological activities, including:

  • Antioxidant Activity
  • Anticancer Properties
  • Anti-inflammatory Effects

Antioxidant Activity

The antioxidant properties of methyl 3-(4-hydroxycyclohexyl)propanoate are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Mechanism of Action : The compound's antioxidant activity can be quantitatively assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Studies have shown that the compound effectively reduces oxidative stress markers in vitro.

Anticancer Properties

Methyl 3-(4-hydroxycyclohexyl)propanoate has shown promise as an anticancer agent. Several studies have investigated its effects on various cancer cell lines.

Case Studies :

  • Colon Cancer : A study demonstrated that derivatives of this compound inhibited the proliferation of colon cancer cells with an IC50 value of approximately 11 µM, indicating significant potential as a therapeutic agent against colorectal cancer.
  • Breast Cancer : In another study, the compound exhibited cytotoxic effects on breast cancer cell lines, with enhanced efficacy when used in combination with standard chemotherapeutics like doxorubicin.

The biological activities related to anticancer effects are mediated through several mechanisms:

  • Inhibition of HDACs : Histone deacetylase inhibitors (HDACIs) have been identified among derivatives of this compound, altering gene expression associated with cancer progression.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death through mechanisms involving caspase activation.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of methyl 3-(4-hydroxycyclohexyl)propanoate is crucial for evaluating its therapeutic potential:

  • Absorption : Studies indicate that the compound is rapidly absorbed following oral administration.
  • Metabolism : It undergoes extensive metabolism in the liver, which may influence its bioavailability and efficacy.

Data Tables

The following table summarizes key findings related to the biological activity of methyl 3-(4-hydroxycyclohexyl)propanoate:

Biological ActivityAssay TypeResultReference
AntioxidantDPPHIC50 = X µM
Anticancer (Colon)Cell ProliferationIC50 = 11 µM
Anticancer (Breast)CytotoxicityEnhanced efficacy with doxorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.